
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
概要
説明
Aziridine, 1-((4-nitrophenyl)sulfonyl)-, is a compound that features an aziridine moiety . Aziridines are three-membered nitrogen-containing cyclic molecules . They are known for their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products .
Synthesis Analysis
Aziridines can be synthesized by coupling amines and alkenes via an electrogenerated dication . This method involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods .Molecular Structure Analysis
The molecular formula of 1-((4-Nitrophenyl)sulfonyl)aziridine is C8H8N2O4S . Its average mass is 228.225 Da and its monoisotopic mass is 228.020477 Da .Chemical Reactions Analysis
Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . They can be transformed into a wide range of amine products . The reaction of N-tosyl imines with in situ generated iodomethyllithium allows an efficient and general synthesis of aziridines .Physical And Chemical Properties Analysis
Aziridines are three-membered nitrogen-containing cyclic molecules . They are known for their substantial ring strain, which makes them versatile precursors of diverse amine products .科学的研究の応用
Polymer Chemistry: Ring-Opening Polymerization
Aziridines serve as valuable building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, resulting polymers have significant applications:
Synthetic Chemistry: Aziridine Synthesis
Researchers have developed methodologies for aziridine synthesis. For instance, coupling amines and alkenes via an intramolecular cyclization process yields aziridines . This synthetic utility opens doors to diverse applications:
作用機序
Target of Action
Aziridine, 1-((4-nitrophenyl)sulfonyl)-, also known as 1-[(4-nitrobenzene)sulfonyl]aziridine, is a type of aziridine, a three-membered nitrogen-containing cyclic molecule . The primary targets of this compound are typically biological molecules that can undergo nucleophilic attack, such as various enzymes and receptors .
Mode of Action
The mode of action of this compound is primarily through the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
The aziridine ring-opening reactions have gained tremendous importance in the synthesis of nitrogen-containing biologically active molecules . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These compounds enable the further construction of a variety of biologically and pharmaceutically important drugs .
Pharmacokinetics
The reactivity of the aziridine ring suggests that it may be rapidly metabolized in the body
Result of Action
The result of the action of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, is the formation of a variety of biologically active compounds . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
The action of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, can be influenced by various environmental factors. For example, the presence of electron-withdrawing groups can activate the aziridine ring, facilitating its reaction with nucleophiles . Additionally, the presence of protic or Lewis acids can also activate the aziridine ring . The stability and efficacy of this compound may therefore depend on the specific chemical environment in which it is used.
特性
IUPAC Name |
1-(4-nitrophenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAGAYAVNYGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195687 | |
| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |
CAS RN |
43090-97-7 | |
| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

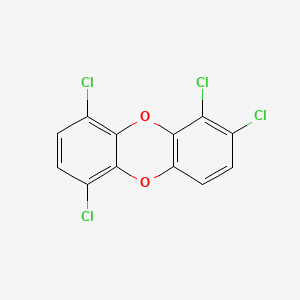

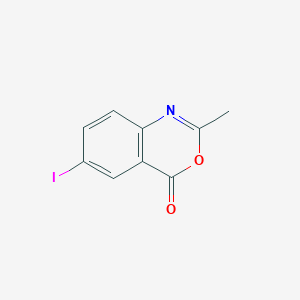
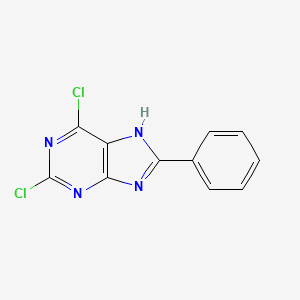
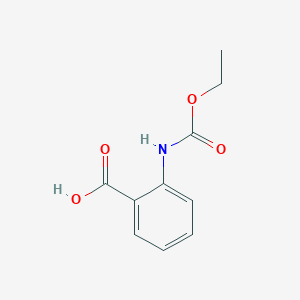

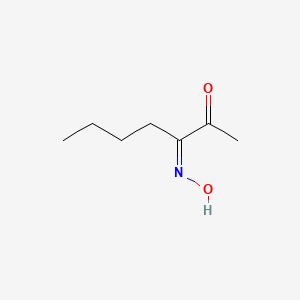


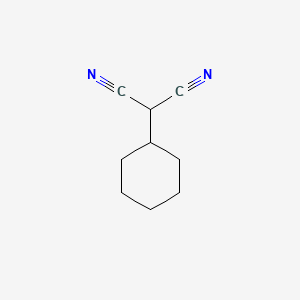

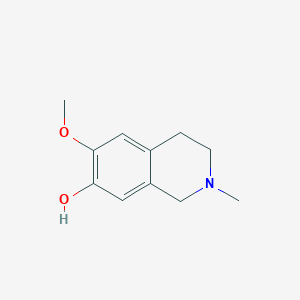
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)
![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)